Leritrelvir

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

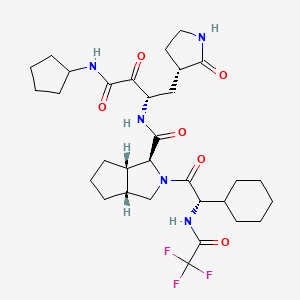

C31H44F3N5O6 |

|---|---|

Peso molecular |

639.7 g/mol |

Nombre IUPAC |

(3S,3aS,6aR)-2-[(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl]-N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |

InChI |

InChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1 |

Clave InChI |

ICGMMLTUQDVAST-HEZDJTGRSA-N |

SMILES isomérico |

C1CCC(CC1)[C@@H](C(=O)N2C[C@@H]3CCC[C@@H]3[C@H]2C(=O)N[C@@H](C[C@@H]4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |

SMILES canónico |

C1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |

Origen del producto |

United States |

Methodological & Application

Leritrelvir In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leritrelvir (also known as RAY1216) is a potent, orally bioavailable antiviral agent targeting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2] As a competitive inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), this compound blocks the cleavage of viral polyproteins, a critical step in the viral replication cycle.[3][4] This document provides detailed protocols for in vitro assays to characterize the antiviral activity of this compound, including an enzymatic assay to determine its inhibitory effect on Mpro and a cell-based assay to measure its efficacy in inhibiting viral replication in a cellular context. Quantitative data on this compound's inhibitory and antiviral activity are summarized for reference.

Mechanism of Action

This compound is a slow-tight binding inhibitor of the SARS-CoV-2 Mpro.[1] The Mpro is a cysteine protease essential for processing viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription.[3] this compound, an α-ketoamide, covalently binds to the catalytic cysteine residue (Cys145) in the active site of Mpro.[1][5] This binding prevents the protease from cleaving the viral polyproteins, thereby halting the viral life cycle.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiviral activity of this compound against SARS-CoV-2 Mpro and various viral strains.

Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound

| Parameter | Value | Reference |

| Ki | 8.6 nM | [1] |

| Drug-Target Residence Time | 104 min | [1][5] |

Table 2: Cell-Based Antiviral Activity of this compound

| SARS-CoV-2 Strain/Variant | Cell Line | Assay Type | EC50 (nM) | IC50 (nM) | Reference |

| Wild Type (Ancestral) | Vero E6 | Cell Viability | 95 | - | [1] |

| Wild Type | Vero | - | - | 228 (EC90) | [4][6] |

| Alpha | Vero E6 | Cell Viability | 130 | - | [1] |

| Alpha | Vero | - | - | 351 (EC90) | [4][6] |

| Beta | Vero E6 | Cell Viability | 277 | - | [1] |

| Beta | Vero | - | - | 688 (EC90) | [4][6] |

| Delta | Vero E6 | Cell Viability | 97 | - | [1] |

| Delta | Vero | - | - | 254 (EC90) | [4][6] |

| Omicron BA.1 | Vero E6 | Cell Viability | 86 | - | [1] |

| Omicron BA.1 | Vero | - | - | 208 (EC90) | [4][6] |

| Omicron BA.5 | Vero E6 | Cell Viability | 158 | - | [1] |

| Omicron BA.5 | Vero | - | - | 363 (EC90) | [4][6] |

| βCoV/KOR/KCDC03/2020 | Vero | - | - | 36 | [4][6] |

Experimental Protocols

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against recombinant SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add a fixed concentration of recombinant SARS-CoV-2 Mpro to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the Mpro.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET-based Mpro substrate to each well.

-

Immediately begin kinetic reading of the fluorescence signal (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the specific FRET substrate.

-

Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence signal increase over time.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol describes a cytopathic effect (CPE) reduction assay using Vero E6 cells to determine the antiviral activity of this compound against SARS-CoV-2.

Materials:

-

Vero E6 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

SARS-CoV-2 viral stock (a specific strain or variant)

-

This compound (dissolved in DMSO)

-

96-well clear-bottom, tissue culture-treated plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

On the following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cell plates and add the serially diluted this compound or vehicle control.

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cell controls.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, assess the cytopathic effect visually using a microscope.

-

Quantify cell viability by adding a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the uninfected and virus-infected controls.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflows

References

- 1. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]

- 3. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Leritrelvir for In Vitro Research

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using Leritrelvir in in vitro experiments, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: The recommended starting solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). A commercial supplier indicates a solubility of up to 83.33 mg/mL (130.26 mM) in DMSO.[1] However, achieving this concentration may require assistance.

Q2: My this compound is precipitating out of solution when I dilute my DMSO stock in aqueous media. What can I do?

A2: This is a common issue for hydrophobic compounds when transferring from a high-concentration organic stock to an aqueous buffer or cell culture medium. Here are several troubleshooting steps:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity in cell-based assays.

-

Serial Dilutions: Perform serial dilutions in your aqueous medium rather than a single large dilution step.

-

Vortexing/Mixing: Vortex or mix the solution vigorously immediately after adding the this compound stock to the aqueous medium to promote rapid dispersion.

-

Temperature: Gently warming the aqueous medium to 37°C before adding the drug stock may help, but be mindful of the thermal stability of this compound and other components in your assay.[2]

-

Co-solvents: If precipitation persists, consider using a co-solvent system for your stock solution. However, the compatibility of co-solvents with your specific in vitro model must be validated.

Q3: Can I use solvents other than DMSO?

A3: While DMSO is the primary recommendation, other solvents like ethanol or Dimethylformamide (DMF) may be viable alternatives.[3] It is crucial to perform small-scale solubility tests with a minute amount of your compound to avoid sample loss.[3] The choice of solvent will depend on the specific requirements and constraints of your experimental system.

Q4: What can I do to enhance the solubility of this compound for my experiment?

A4: If you continue to face solubility issues, several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound:

-

Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the chosen solvent.[1][4]

-

pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can improve solubility.[4]

-

Use of Surfactants: For non-cell-based assays, adding a small amount of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to the assay buffer can help maintain solubility.[4]

-

Fresh Solvents: DMSO is hygroscopic (absorbs moisture from the air), which can negatively impact the solubility of compounds. Always use newly opened or properly stored anhydrous DMSO for preparing stock solutions.[1]

Q5: How should I prepare and store this compound stock solutions?

A5: Prepare high-concentration stock solutions in anhydrous DMSO. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months), protected from light.[1]

Quantitative Data Presentation

The following table summarizes the available quantitative data on this compound's solubility.

| Compound | Solvent | Concentration | Molarity | Notes | Reference |

| This compound | DMSO | 83.33 mg/mL | 130.26 mM | Requires sonication. Use of new, non-hygroscopic DMSO is recommended. | [1] |

Molar Mass of this compound: 639.72 g/mol [5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes

-

Calibrated pipette

-

Vortex mixer

-

Ultrasonic water bath

Methodology:

-

Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, use 6.397 mg of this compound.

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Check for dissolution periodically.

-

Once the solution is clear, aliquot it into smaller, single-use volumes in sterile tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, buffer)

-

Sterile tubes and pipette tips

Methodology:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions to reach the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:

-

First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of the aqueous medium to get a 100 µM solution. Vortex immediately.

-

Next, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous medium to achieve the final 10 µM concentration.

-

-

Vortex the final working solution immediately and thoroughly before adding it to your experimental setup.

-

Always prepare fresh working solutions for each experiment and use them on the same day.[1]

Mandatory Visualizations

Caption: A logical workflow for dissolving this compound and troubleshooting precipitation issues.

Caption: this compound inhibits the 3CL protease, halting viral polyprotein processing.

References

Validation & Comparative

Leritrelvir vs. Nirmatrelvir: A Comparative Guide to In Vitro Antiviral Efficacy Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral efficacy of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: leritrelvir and nirmatrelvir. The information presented is collated from preclinical studies to assist researchers in understanding the nuanced differences in their antiviral activity, particularly against various viral variants.

Executive Summary

Both this compound and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[1][2] Preclinical evidence suggests that while both drugs exhibit comparable antiviral activity against a range of SARS-CoV-2 variants, this compound may hold an advantage against certain Mpro mutants that confer resistance to nirmatrelvir.[3] this compound, an α-ketoamide-based inhibitor, has demonstrated a slower dissociation from the Mpro enzyme compared to nirmatrelvir, which may contribute to its sustained inhibitory action.[4][5]

Data Presentation: In Vitro Efficacy Comparison

The following tables summarize the quantitative data on the in vitro efficacy of this compound and nirmatrelvir against wild-type SARS-CoV-2 and its variants of concern.

Table 1: this compound (RAY1216) In Vitro Antiviral Activity

| SARS-CoV-2 Variant | Assay Type | Cell Line | Efficacy Metric | Value (nM) |

| Wild-Type (WT) | Plaque Reduction | Vero E6 | EC50 | 116[4] |

| Alpha | Plaque Reduction | Vero E6 | EC50 | 80[4] |

| Beta | Plaque Reduction | Vero E6 | EC50 | 88[4] |

| Delta | Plaque Reduction | Vero E6 | EC50 | 69[4] |

| Omicron BA.1 | Plaque Reduction | Vero E6 | EC50 | 81[4] |

| Omicron BA.5 | Plaque Reduction | Vero E6 | EC50 | 91[4] |

| Omicron XBB.1.9.1 | Plaque Reduction | Vero E6 | EC50 | 135[4] |

| Wild-Type (WT) | Enzymatic | - | Ki | 8.4[4] |

Table 2: Nirmatrelvir In Vitro Antiviral Activity

| SARS-CoV-2 Mpro Variant | Assay Type | Efficacy Metric | Value (nM) |

| Wild-Type (WT) | Enzymatic | Ki | 0.933[1][6] |

| Alpha, Beta, Gamma (K90R) | Enzymatic | Ki | 1.05[1][4] |

| Lambda (G15S) | Enzymatic | Ki | 4.07[1][4] |

| Omicron (P132H) | Enzymatic | Ki | 0.635[1][6] |

| L50F/E166A/L167F Triple Mutant | Enzymatic | IC50 | ~850–1600[7][8] |

Mechanism of Action

Both this compound and nirmatrelvir function by inhibiting the SARS-CoV-2 Mpro, also known as the 3C-like protease (3CLpro). This enzyme is essential for cleaving viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle. By blocking Mpro, these inhibitors prevent the virus from building its replication machinery.

This compound is an α-ketoamide-based peptidomimetic inhibitor.[4] The α-ketoamide "warhead" forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[4][9][10] This interaction is characterized by a slow dissociation rate, leading to a prolonged inhibitory effect.[4][5]

Nirmatrelvir is also a peptidomimetic inhibitor that covalently binds to the same catalytic Cys145 of Mpro.[11] It is administered with ritonavir, which inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the metabolism of nirmatrelvir, thereby increasing its plasma concentration and therapeutic efficacy.[12][13]

Mechanism of Mpro Inhibition.

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily derived from two types of assays: enzymatic assays and cell-based antiviral assays.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Mpro.

-

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. When the substrate is intact, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in the rate of fluorescence increase.

-

Protocol Outline:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (this compound or nirmatrelvir) in an appropriate assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT) in a microplate.

-

The enzymatic reaction is initiated by adding the FRET substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a microplate reader at specific excitation and emission wavelengths.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by fitting the dose-response data to a suitable equation.

-

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay assesses the ability of an inhibitor to prevent viral replication in a cellular context.

-

Principle: The formation of plaques (clear zones of dead or lysed cells) in a monolayer of susceptible cells (e.g., Vero E6) is a measure of viral infection and replication. An effective antiviral agent will reduce the number and size of these plaques.

-

Protocol Outline:

-

A confluent monolayer of Vero E6 cells is prepared in multi-well plates.

-

The cells are infected with a known amount of SARS-CoV-2 in the presence of serial dilutions of the inhibitor.

-

After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) with the corresponding inhibitor concentrations.

-

The plates are incubated for several days to allow for plaque formation.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The plaques are counted, and the percentage of plaque reduction is calculated for each inhibitor concentration compared to a no-drug control.

-

The half-maximal effective concentration (EC50) is determined from the dose-response curve.

-

Experimental Workflow Overview.

References

- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activity Assay [bio-protocol.org]

- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 12. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Safety Operating Guide

Navigating the Safe Disposal of Leritrelvir: A Procedural Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like leritrelvir is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, a comprehensive approach can be formulated by adhering to general principles of pharmaceutical waste management, governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA).[1][2][3][4] This guide provides a step-by-step framework to ensure the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Disposal

The primary goal of proper pharmaceutical disposal is to prevent environmental contamination and accidental exposure.[1][5] Regulations like the Resource Conservation and Recovery Act (RCRA) provide a framework for managing hazardous waste, which can include certain pharmaceuticals.[1][2][3] Key to these regulations is the proper segregation and disposal of chemical and pharmaceutical waste.[2][4]

Step-by-Step Disposal Protocol for this compound

Given that this compound is an investigational antiviral compound for research use only, it should be treated with caution.[6][7][8] The following steps outline a recommended disposal procedure:

-

Evaluate for Hazardous Characteristics: In the absence of a specific SDS, an assessment should be made to determine if the waste is hazardous. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3]

-

Prioritize Professional Disposal Services: The preferred method for disposing of chemical waste from laboratories is to use a licensed hazardous waste disposal contractor. These services are equipped to handle and dispose of chemical waste in accordance with federal and state regulations.

-

On-Site Neutralization (If Applicable and Documented): Some chemical waste can be neutralized on-site to render it non-hazardous. However, this should only be performed if a validated and documented procedure is available for this compound. Do not attempt to neutralize the compound without a specific protocol.

-

Disposal as a Last Resort (for non-hazardous determination): If it is definitively determined that the this compound waste is not hazardous and a professional disposal service is not an option, the following steps can be taken, aligning with FDA guidelines for the disposal of non-controlled substances:[9][10][11]

-

Do Not Flush: Do not dispose of this compound down the drain or toilet unless specifically instructed to do so by the manufacturer or a licensed disposal contractor.[5][11] Flushing can introduce active pharmaceutical ingredients into the water supply.[5]

-

Render Unpalatable: Mix the this compound (without crushing tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter.[9][11][12] This makes the substance less attractive to pets and people.

-

Contain and Seal: Place the mixture in a sealed container, such as a plastic bag or an empty container with a lid, to prevent leakage.[9][11][12]

-

Dispose of in Municipal Solid Waste: The sealed container can then be disposed of in the regular laboratory or household trash.[9]

-

Protect Personal Information: Before disposing of the original container, be sure to remove or obscure any labels with personal or confidential information.[9][11]

-

Potential Hazards and Safety Considerations

While specific toxicological data for this compound is limited, it is prudent to handle it with care. Similar to other antiviral compounds, it may cause eye, skin, or respiratory irritation.[13] In case of exposure, flush the affected area with plenty of water and seek medical attention.[13][14] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13][14]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

- 1. sdmedwaste.com [sdmedwaste.com]

- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]

- 3. danielshealth.com [danielshealth.com]

- 4. easyrxcycle.com [easyrxcycle.com]

- 5. pfizer.com [pfizer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. glpbio.com [glpbio.com]

- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]

- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]

- 11. oncolink.org [oncolink.org]

- 12. Medicine: Proper Disposal [nationwidechildrens.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. merck.com [merck.com]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.